molecular formula C19H17NOS2 B2818288 N-cyclopropyl-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 2034519-40-7

N-cyclopropyl-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2818288
CAS No.: 2034519-40-7
M. Wt: 339.47
InChI Key: JQIKLAYUDQUSFD-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide is an organic compound that features a benzamide core substituted with cyclopropyl and thiophene groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinol.

    Attachment of Thiophene Groups: Thiophene groups can be attached through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-cyclopropyl-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)benzamide
  • N-cyclopropyl-4-(furan-3-yl)-N-(furan-3-ylmethyl)benzamide
  • N-cyclopropyl-4-(pyridin-3-yl)-N-(pyridin-3-ylmethyl)benzamide

Uniqueness

N-cyclopropyl-4-(thiophen-3-yl)-N-(thiophen-3-ylmethyl)benzamide is unique due to the specific positioning of the thiophene groups and the cyclopropyl substitution, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

N-cyclopropyl-4-thiophen-3-yl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS2/c21-19(20(18-5-6-18)11-14-7-9-22-12-14)16-3-1-15(2-4-16)17-8-10-23-13-17/h1-4,7-10,12-13,18H,5-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIKLAYUDQUSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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